2-Propenoic acid, 3,3'-thiobis-, diethyl ester, (E,E)-
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Overview
Description
2-Propenoic acid, 3,3’-thiobis-, diethyl ester, (E,E)- is an organic compound with the molecular formula C10H14O4S It is a diester derivative of 2-propenoic acid, featuring a thiobis linkage between two propenoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3,3’-thiobis-, diethyl ester, (E,E)- typically involves the esterification of 3,3’-thiobis(2-propenoic acid) with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed to facilitate the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. The use of catalysts and optimized reaction conditions ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3,3’-thiobis-, diethyl ester, (E,E)- can undergo various chemical reactions, including:
Oxidation: The thiobis linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Propenoic acid, 3,3’-thiobis-, diethyl ester, (E,E)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of polymers and other materials due to its reactivity and stability.
Mechanism of Action
The mechanism by which 2-Propenoic acid, 3,3’-thiobis-, diethyl ester, (E,E)- exerts its effects depends on the specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The thiobis linkage and ester groups can participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 3,3’-thiobis-, didodecyl ester
- Propanoic acid, 3,3’-thiobis-, dimethyl ester
- 2-Propenoic acid, 1,1’-[thiobis(4,1-phenylenethio-2,1-ethanediyl)] ester
Uniqueness
2-Propenoic acid, 3,3’-thiobis-, diethyl ester, (E,E)- is unique due to its specific ester groups and the (E,E)-configuration, which may confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specialized applications where these properties are advantageous.
Properties
CAS No. |
20626-40-8 |
---|---|
Molecular Formula |
C10H14O4S |
Molecular Weight |
230.28 g/mol |
IUPAC Name |
ethyl (E)-3-[(E)-3-ethoxy-3-oxoprop-1-enyl]sulfanylprop-2-enoate |
InChI |
InChI=1S/C10H14O4S/c1-3-13-9(11)5-7-15-8-6-10(12)14-4-2/h5-8H,3-4H2,1-2H3/b7-5+,8-6+ |
InChI Key |
WXIVZEGISIHXKT-KQQUZDAGSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/S/C=C/C(=O)OCC |
Canonical SMILES |
CCOC(=O)C=CSC=CC(=O)OCC |
Origin of Product |
United States |
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